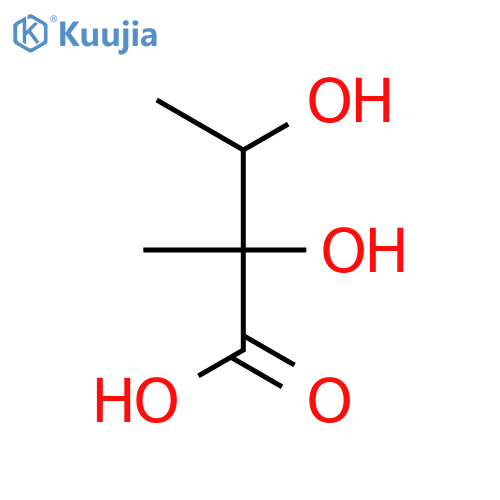

Cas no 14868-24-7 (2,3-dihydroxy-2-methylbutanoic acid)

2,3-dihydroxy-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- Butanoic acid,2,3-dihydroxy-2-methyl-

- 2,3-Dihydroxy-2-methylbutanoic acid

- 2,3-Dihydroxy-2-methylbutansaeure

- 2,3-Dihydroxy-2-methylbuttersaeure

- 2,3-dihydroxy-2-methylbutyric acid

- 2.3-Dihydroxy-2-methylbuttersaeure

- 2-methyl-4-deoxy-erythronic acid

- 2-Methyl-4-desoxy-erythronsaeure

- 2-Methyl-4-desoxy-threonsaeure

- AC1L6ZI3

- NSC181497

- 2-methyl-2,3-dihydroxybutyric acid

- AKOS006376264

- NSC-181497

- Z1205494313

- 2,3-dihydroxy-2-methylbutanoicacid

- SCHEMBL183284

- CHEBI:173559

- NSC 181497

- LMFA01050468

- DTXSID20306894

- 2,3-Dimethylglyceric acid

- 14868-24-7

- EN300-202922

- 2,3-dihydroxy-2-methylbutanoic acid

-

- MDL: MFCD19228425

- インチ: InChI=1S/C5H10O4/c1-3(6)5(2,9)4(7)8/h3,6,9H,1-2H3,(H,7,8)

- InChIKey: AOWPAWLEXIYETE-UHFFFAOYSA-N

- ほほえんだ: OC(C)(C(O)C)C(O)=O

計算された属性

- せいみつぶんしりょう: 134.0579

- どういたいしつりょう: 134.058

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8A^2

- 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

- 密度みつど: 1.326

- ふってん: 332.2°Cat760mmHg

- フラッシュポイント: 168.9°C

- 屈折率: 1.5

- PSA: 77.76

- LogP: -0.79720

2,3-dihydroxy-2-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-202922-0.05g |

2,3-dihydroxy-2-methylbutanoic acid |

14868-24-7 | 95% | 0.05g |

$273.0 | 2023-09-16 | |

| Chemenu | CM460760-1g |

2,3-dihydroxy-2-methylbutanoic acid |

14868-24-7 | 95%+ | 1g |

$1284 | 2023-03-01 | |

| Enamine | EN300-202922-5.0g |

2,3-dihydroxy-2-methylbutanoic acid |

14868-24-7 | 95% | 5.0g |

$3396.0 | 2023-07-08 | |

| Enamine | EN300-202922-0.25g |

2,3-dihydroxy-2-methylbutanoic acid |

14868-24-7 | 95% | 0.25g |

$579.0 | 2023-09-16 | |

| Chemenu | CM460760-250mg |

2,3-dihydroxy-2-methylbutanoic acid |

14868-24-7 | 95%+ | 250mg |

$650 | 2023-03-01 | |

| Aaron | AR01B9N0-50mg |

2,3-Dihydroxy-2-methylbutanoic acid |

14868-24-7 | 95% | 50mg |

$401.00 | 2025-02-09 | |

| Enamine | EN300-202922-10g |

2,3-dihydroxy-2-methylbutanoic acid |

14868-24-7 | 95% | 10g |

$5037.0 | 2023-09-16 | |

| 1PlusChem | 1P01B9EO-100mg |

2,3-Dihydroxy-2-methylbutanoic acid |

14868-24-7 | 95% | 100mg |

$488.00 | 2025-03-19 | |

| A2B Chem LLC | AW04224-2.5g |

2,3-Dihydroxy-2-methylbutanoic acid |

14868-24-7 | 95% | 2.5g |

$2451.00 | 2024-04-20 | |

| A2B Chem LLC | AW04224-100mg |

2,3-Dihydroxy-2-methylbutanoic acid |

14868-24-7 | 95% | 100mg |

$464.00 | 2024-04-20 |

2,3-dihydroxy-2-methylbutanoic acid 関連文献

-

1. The base-catalysed rearrangement of α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) : a novel carboxylate ion migration in a tertiary ketol rearrangementDavid H. G. Crout,Charles J. R. Hedgecock J. Chem. Soc. Perkin Trans. 1 1979 1982

-

Chenxiao Zhao,Hao Su,Yongjun Liu RSC Adv. 2016 6 80621

-

D. J. Robins,D. H. G. Crout J. Chem. Soc. C 1970 1334

-

4. Studies on structure-function relationships of acetolactate decarboxylase from Enterobacter cloacaeFangling Ji,Yanbin Feng,Mingyang Li,Yongliang Yang,Tianqi Wang,Jingyun Wang,Yongming Bao,Song Xue RSC Adv. 2018 8 39066

-

5. Stereochemistry of the decarboxylation of α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) by the acetolactate decarboxylase of Klebsiella aerogenesDavid H. G. Crout,Jennifer Littlechild,Michael B. Mitchell,Stephen M. Morrey J. Chem. Soc. Perkin Trans. 1 1984 2271

2,3-dihydroxy-2-methylbutanoic acidに関する追加情報

Comprehensive Overview of 2,3-Dihydroxy-2-methylbutanoic Acid (CAS No. 14868-24-7): Properties, Applications, and Research Insights

2,3-Dihydroxy-2-methylbutanoic acid (CAS No. 14868-24-7) is a hydroxy acid derivative with significant relevance in biochemical and industrial applications. This compound, characterized by its two hydroxyl groups and a methyl branch, is a key intermediate in metabolic pathways and synthetic chemistry. Its structural uniqueness, featuring a 2-methylbutanoic acid backbone, makes it a subject of interest for researchers exploring natural product synthesis, enzyme catalysis, and pharmaceutical precursors.

In recent years, the demand for multifunctional hydroxy acids like 2,3-dihydroxy-2-methylbutanoic acid has surged due to their role in green chemistry and sustainable manufacturing. Users frequently search for terms such as "biodegradable hydroxy acids", "applications of dihydroxy acids in cosmetics", and "CAS 14868-24-7 safety data", reflecting growing interest in eco-friendly alternatives and safety profiles. This compound’s potential in skincare formulations—owing to its mild exfoliating properties—aligns with the trend toward clean beauty products.

The synthesis of 2,3-dihydroxy-2-methylbutanoic acid often involves stereoselective oxidation or microbial fermentation, methods that resonate with searches for "enantioselective synthesis techniques" and "bio-based chemical production". Its chirality is particularly valuable for designing active pharmaceutical ingredients (APIs), where purity and stereochemistry are critical. Researchers also investigate its role in flavor and fragrance industries, as it contributes to the nuanced profiles of certain natural extracts.

From a regulatory perspective, CAS 14868-24-7 is not classified as hazardous, making it a safer choice for industrial use. However, users often inquire about "handling guidelines for dihydroxy acids" and "storage conditions for lab-scale hydroxy acids", emphasizing the need for clear technical documentation. Analytical methods like HPLC and NMR are commonly employed to verify its purity, a topic frequently searched alongside "quality control for specialty chemicals".

Emerging studies highlight the compound’s utility in biodegradable polymers and chelating agents, addressing the global push for plastic alternatives and heavy metal remediation. These applications align with high-volume queries such as "hydroxy acids in environmental remediation" and "sustainable polymer additives". Furthermore, its compatibility with enzyme-mediated reactions positions it as a candidate for biocatalysis projects, a trending area in industrial biotechnology.

In summary, 2,3-dihydroxy-2-methylbutanoic acid (CAS No. 14868-24-7) exemplifies the intersection of chemistry, sustainability, and innovation. Its versatility across sectors—from cosmetics to biomaterials—ensures its continued relevance in both academic and industrial settings. By addressing user queries and leveraging SEO-optimized keywords, this overview bridges technical depth with accessible insights, catering to diverse audiences from researchers to product developers.

14868-24-7 (2,3-dihydroxy-2-methylbutanoic acid) 関連製品

- 6100-05-6(Potassium citrate monohydrate)

- 10402-15-0(Copper Citrate)

- 5949-29-1(Citric acid monohydrate)

- 77-92-9(Citric acid)

- 77-95-2(D(-)-Quinic Acid)

- 3012-65-5(Diammonium hydrogen citrate)

- 866-83-1(Potassium Citrate Monobasic)

- 7778-49-6(Potassium citrate)

- 6205-14-7(Hydroxycitric Acid (Technical Grade))

- 3739-30-8(2-Hydroxy-2-methylbutyric acid)